Oxotomaymycin

Descripción general

Descripción

Oxotomaymycin is a naturally occurring antibiotic compound isolated from the bacterium Streptomyces achromogenes var. Tomaymycetics. It is structurally related to tomaymycin and belongs to the pyrrolobenzodiazepine (PBD) family of antibiotics. These compounds are known for their ability to alkylate DNA, making them potent antitumor agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxotomaymycin involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One of the synthetic routes involves the use of Julia-Kocienski olefination to construct the core structure of this compound . The reaction conditions typically include the use of sterically demanding reagents and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using Streptomyces achromogenes var. Tomaymycetics. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Oxotomaymycin undergoes several types of chemical reactions, including:

Oxidation: Conversion of this compound to tomaymycin through oxidation reactions.

Reduction: Reduction of this compound to form reduced derivatives.

Substitution: Nucleophilic substitution reactions to modify the functional groups on the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve optimal yields .

Major Products Formed

The major products formed from these reactions include tomaymycin, reduced this compound derivatives, and various substituted this compound compounds. These products retain the core pyrrolobenzodiazepine structure but exhibit different biological activities .

Aplicaciones Científicas De Investigación

Oxotomaymycin has several scientific research applications, including:

Chemistry: Used as a model compound for studying DNA-alkylating agents and their mechanisms of action.

Biology: Investigated for its role in DNA damage and repair mechanisms.

Industry: Utilized in the development of new antibiotics and antitumor drugs.

Mecanismo De Acción

Oxotomaymycin exerts its effects by alkylating the minor groove of DNA at specific base sequences. This alkylation leads to the formation of covalent bonds with the DNA, resulting in DNA cross-linking and inhibition of DNA replication and transcription. The molecular targets of this compound include guanine bases in the DNA, and the pathways involved in its mechanism of action are related to DNA damage response and repair .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to oxotomaymycin include tomaymycin, sibiromycin, and neothramycin. These compounds share the pyrrolobenzodiazepine core structure and exhibit similar DNA-alkylating properties .

Uniqueness of this compound

This compound is unique due to its specific stereochemistry and the presence of an oxo group, which distinguishes it from other pyrrolobenzodiazepines. This unique structure contributes to its distinct biological activity and makes it a valuable compound for research and therapeutic applications .

Propiedades

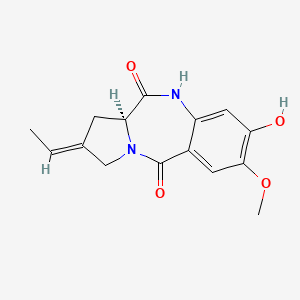

IUPAC Name |

(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNEWSLYWWIA-AEBAWRHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35050-54-5 | |

| Record name | Oxotomaymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between oxotomaymycin and tomaymycin?

A1: this compound is a biologically inactive metabolite of the antitumor antibiotic 11-demethyltomaymycin. [] In bacterial cultures and washed cell preparations, 11-demethyltomaymycin is enzymatically converted to this compound by an intracellular constitutive enzyme. [] Interestingly, the reverse reaction, converting this compound to 11-demethyltomaymycin, was not observed in these preparations. []

Q2: What organisms produce this compound?

A2: this compound was originally isolated from the bacterium Streptomyces achromogenes var. tomaymyceticus. [] More recently, it has been identified in a marine-derived strain of the bacterium Saccharothrix sp. 10-10. []

Q3: What is known about the biosynthesis of this compound?

A3: While the biosynthesis of this compound itself has not been fully elucidated, the biosynthetic pathway of its related compound, 11-demethyltomaymycin, has been studied. Research shows that 11-demethyltomaymycin is synthesized from L-tyrosine, DL-tryptophan, and L-methionine. [] Specifically, the anthranilate part of the molecule originates from tryptophan via the kynurenine pathway. [] The methoxy group is derived from the S-methyl group of methionine. [] The ethylideneproline moiety is biosynthesized from tyrosine, without incorporating a 1-carbon unit from methionine. []

Q4: Has the structure of this compound been confirmed through chemical synthesis?

A4: Yes, the structure of this compound has been confirmed through total synthesis. This synthesis involved the creation of several pyrrolobenzodiazepine derivatives related to this compound. []

Q5: What are the potential applications of understanding this compound biosynthesis and structure?

A5: Understanding the biosynthesis of this compound, an inactive derivative of an antitumor compound, could offer insights into novel strategies for synthesizing more potent and effective analogs of tomaymycin. By studying the enzymatic conversion of 11-demethyltomaymycin to this compound, researchers could potentially manipulate the biosynthetic pathway to favor the production of the active compound or develop inhibitors that prevent its inactivation. Further exploration of its chemical structure and the development of new synthetic routes could pave the way for creating structurally similar compounds with enhanced pharmacological properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.